molecular formula C8H16ClNO3 B2442203 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride CAS No. 1864057-95-3

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride

Cat. No. B2442203
CAS RN: 1864057-95-3
M. Wt: 209.67
InChI Key: MOXIUSLSVLQGKI-UHFFFAOYSA-N
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Description

“2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1864057-95-3 . It has a molecular weight of 209.67 and is typically in powder form . This compound is also known as HMPA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO3.ClH/c1-9-4-2-3-8(12,6-9)5-7(10)11;/h12H,2-6H2,1H3,(H,10,11);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 209.67 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride has been shown to have a range of potential applications in scientific research, including as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a reagent in the synthesis of various compounds. This compound has also been used as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as a stabilizer for certain enzymes.

Mechanism of Action

The exact mechanism of action of 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride is not fully understood, but it is believed to act as a hydrogen-bonding catalyst, facilitating reactions between other molecules. This compound has also been shown to stabilize certain intermediates in chemical reactions, allowing for the formation of otherwise unstable compounds.
Biochemical and Physiological Effects
While this compound has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. This compound has been shown to have some antimicrobial activity, and it has also been used as a cryoprotectant for certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride is its ability to facilitate reactions between other molecules, making it a valuable tool in synthetic chemistry. This compound is also relatively inexpensive and easy to obtain. However, this compound has some limitations, including its potential to interfere with certain NMR experiments and its limited solubility in certain organic solvents.

Future Directions

There are many potential future directions for research involving 2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride. Some possible areas of focus include further exploration of its use as a chiral auxiliary in asymmetric synthesis, investigation of its potential as a ligand in metal-catalyzed reactions, and exploration of its use in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesis Methods

2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 3-hydroxy-1-methylpiperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of this compound. Other methods of synthesis include the reaction of 3-methylpiperidine with glyoxylic acid, followed by reduction of the resulting imine with sodium borohydride.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-4-2-3-8(12,6-9)5-7(10)11;/h12H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIUSLSVLQGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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